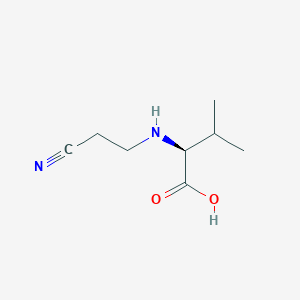

N-(2-Cyanoethyl)-L-valine

概要

説明

N-(2-Cyanoethyl)-L-valine is a chemically modified derivative of the essential amino acid L-valine, characterized by the addition of a 2-cyanoethyl (-CH₂CH₂CN) group to the amino nitrogen. Its molecular formula is C₈H₁₄N₂O₂, with a molecular mass of 170.209 g/mol and a CAS registry number of 51078-49-0 . This compound is synthesized through the alkylation of L-valine with acrylonitrile in the presence of alkyl chloroformates, forming intermediates critical for HIV protease inhibitor production .

Functionally, this compound serves as a biomarker for long-term acrylonitrile exposure in occupational settings, as the cyanoethyl group directly links to acrylonitrile metabolism . Its role in pharmaceutical synthesis, particularly in antiviral drug development, underscores its industrial relevance .

準備方法

Synthetic Routes and Reaction Conditions: N-(2-Cyanoethyl)-L-valine can be synthesized through a two-step reaction process:

Stage 1: L-valine is reacted with potassium hydroxide in water at 20°C.

Stage 2: Acrylonitrile is added to the reaction mixture at 0-5°C and stirred for 4.5-5.5 hours.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring precise control over reaction conditions to maintain product purity and yield.

化学反応の分析

Types of Reactions: N-(2-Cyanoethyl)-L-valine undergoes several types of chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound .

科学的研究の応用

Toxicological Research

N-(2-Cyanoethyl)-L-valine is primarily used as a biomarker for assessing exposure to acrylonitrile, a chemical used in the production of plastics and fibers. Its significance lies in the following areas:

- Biomarker for Acrylonitrile Exposure :

- Health Implications :

Occupational Exposure Studies

Research has demonstrated that individuals working in environments with high acrylonitrile concentrations exhibit elevated levels of this compound in their blood. For instance:

- A study evaluated blood samples from workers exposed to ACN, revealing a significant correlation between exposure levels and N-(2-CE)val concentrations .

- The biological reference value (BAR) for N-(2-CE)val was established at 12 pmol/g globin for non-smokers, providing a benchmark for assessing exposure .

Environmental Monitoring

This compound has been utilized in environmental health studies to monitor community exposure to acrylonitrile from industrial sources:

- Researchers conducted biomonitoring studies that tracked N-(2-CE)val levels in populations living near manufacturing plants, finding elevated levels consistent with proximity to ACN emissions .

Comparative Analysis of Biomarkers

| Biomarker | Type | Detection Method | Application |

|---|---|---|---|

| This compound | Blood Adduct | HPLC-MS | Long-term exposure assessment to acrylonitrile |

| S-(2-Cyanoethyl)-mercapturic acid | Urinary Metabolite | GC-MS | Short-term exposure monitoring |

作用機序

N-(2-Cyanoethyl)-L-valine exerts its effects through the modification of hemoglobin. Acrylonitrile reacts with the N-terminal valine in hemoglobin to form this compound. This modification can be detected and quantified, making it a useful biomarker for monitoring exposure to acrylonitrile .

類似化合物との比較

Comparison with Similar Compounds

The following table compares N-(2-Cyanoethyl)-L-valine with structurally and functionally analogous valine derivatives, highlighting key distinctions in molecular properties, synthesis, and applications:

Functional Groups and Reactivity

- Cyanoethyl vs. Boc Groups: The cyanoethyl group in this compound confers electrophilic reactivity, making it a metabolic marker for acrylonitrile . In contrast, the Boc group in N-Boc-L-valine is chemically inert, serving as a temporary protecting group during peptide synthesis .

- Hydrophilicity : N-(2,3,4-Trihydroxybutyl)-L-valine exhibits enhanced hydrophilicity due to its trihydroxybutyl moiety, facilitating solubility in aqueous systems , whereas the TMS derivatives are highly hydrophobic, optimized for gas-phase analysis .

生物活性

N-(2-Cyanoethyl)-L-valine (CEV) is a modified amino acid that primarily serves as a biomarker for exposure to acrylonitrile (ACN), a compound associated with various industrial processes and cigarette smoke. This article delves into the biological activity of CEV, focusing on its formation, detection, implications for health, and relevant research findings.

Formation and Detection

This compound is formed when acrylonitrile reacts with the N-terminal amino group of valine in hemoglobin. This reaction is significant as it provides a means to monitor exposure to acrylonitrile in humans. The detection of CEV in biological samples, particularly blood, serves as an indicator of long-term exposure to ACN.

Detection Methods

The primary method for quantifying CEV levels involves gas chromatography-mass spectrometry (GC-MS). A modified Edman degradation procedure is used to release CEV from hemoglobin for analysis. The detection limits for CEV have been established at approximately 1 pmol per gram of globin, with quantification limits around 60 pmol/g .

Mechanism of Toxicity

The biological activity of CEV is closely linked to the toxic effects of acrylonitrile. Once in the body, acrylonitrile can be metabolized into cyanide, which disrupts cellular respiration by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain. This inhibition leads to decreased ATP production, particularly affecting tissues reliant on aerobic metabolism, such as the central nervous system and heart .

Health Implications

Research has shown that elevated levels of CEV are associated with various health risks:

- Carcinogenic Potential : Studies indicate that chronic exposure to acrylonitrile correlates with an increased incidence of cancers in laboratory animals. For instance, long-term studies in rats have demonstrated significant tumor development at doses ranging from 0.1 to 2 mg/kg body weight .

- Neurological Effects : High levels of CEV have been linked to peripheral neurotoxic symptoms in exposed populations. A study involving workers exposed to both acrylonitrile and acrylamide found a correlation between CEV levels and neurological symptoms, highlighting the potential neurotoxic effects of these compounds .

Case Studies

Several case studies illustrate the biological activity and implications of this compound:

- Occupational Exposure : In a cohort study involving workers exposed to acrylonitrile, average CEV levels were significantly higher than those in control groups. The study reported mean values of 1984 ± 2066 pmol/g globin for exposed workers compared to 31.1 ± 18.5 pmol/g globin in controls .

- Maternal-Fetal Transfer : Research examining pregnant smokers revealed that maternal smoking correlated with elevated CEV levels in both mothers and their newborns. This transplacental transfer indicates potential developmental risks associated with maternal exposure to acrylonitrile .

Research Findings Summary

The following table summarizes key findings related to this compound:

Q & A

Q. Basic: What are the established synthetic routes for N-(2-Cyanoethyl)-L-valine, and how are intermediates characterized?

This compound is typically synthesized via peptide coupling reactions or alkylation of L-valine derivatives. For example, intermediates like N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine methyl ester are prepared using coupling agents such as 4-(dimethylamino)pyridine (DMAP) and triethylamine in refluxing THF . Characterization relies on nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). For instance, -NMR is used to confirm stereochemistry and substitution patterns, while IR validates functional groups like cyano (C≡N) and ester (C=O) .

Q. Advanced: How can reaction conditions be optimized to reduce byproduct formation during this compound synthesis?

Byproduct formation often arises from incomplete alkylation or hydrolysis of intermediates. Optimization strategies include:

- Catalyst selection : DMAP improves coupling efficiency by activating carboxyl groups .

- Solvent control : Anhydrous THF minimizes hydrolysis of esters .

- Temperature modulation : Reflux conditions (~100°C) enhance reaction rates but require careful monitoring to prevent decomposition.

- Purification techniques : Column chromatography with gradients (e.g., CHCl/MeOH) isolates target compounds from byproducts .

Q. Basic: What analytical methods are critical for verifying the purity of this compound?

Purity assessment requires:

- Chromatography : HPLC or TLC with UV detection to identify impurities.

- Spectroscopy : ESI-MS confirms molecular weight, while -NMR resolves carbon environments .

- Elemental analysis : Validates empirical formula (e.g., CHNO for a related valine ester ).

Q. Advanced: How do structural modifications (e.g., ester vs. amide derivatives) impact the stability of this compound?

- Ester derivatives : Prone to hydrolysis under acidic/basic conditions, requiring anhydrous storage. Stability studies using accelerated degradation (e.g., 40°C/75% RH) assess shelf life .

- Amide derivatives : More stable but susceptible to enzymatic cleavage. Circular dichroism (CD) can monitor conformational changes under stress .

Q. Basic: What safety protocols are essential when handling this compound?

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of cyano-containing vapors.

- Emergency measures : Immediate washing with water for spills and consultation with safety data sheets (SDS) for toxicity data .

Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Multi-dimensional NMR : HSQC or COSY clarifies coupling patterns and resolves overlapping signals.

- Computational modeling : Density functional theory (DFT) predicts chemical shifts and validates experimental data .

- Cross-referencing : Compare with published spectra of structurally analogous compounds (e.g., N-(3-acetoxy-phenanthroyl)-L-valine ).

Q. Basic: What are the standard storage conditions for this compound to maintain stability?

- Temperature : Store at –20°C in airtight containers to prevent moisture uptake.

- Desiccants : Include silica gel packs to mitigate hydrolysis .

- Light protection : Amber vials reduce photodegradation risks.

Q. Advanced: What mechanistic insights explain the reactivity of this compound in peptide coupling reactions?

The cyanoethyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent carbonyl groups. This facilitates nucleophilic attack by amines during peptide bond formation. Kinetic studies (e.g., monitoring via -NMR) reveal rate dependence on solvent polarity and base strength (e.g., triethylamine vs. DMAP) .

Q. Basic: How is this compound utilized in angiotensin II receptor antagonist research?

It serves as a key intermediate in synthesizing antagonists like valsartan. The cyanoethyl moiety contributes to binding affinity with the AT1 receptor, validated via radioligand displacement assays .

Q. Advanced: What strategies mitigate racemization during this compound synthesis?

- Low-temperature reactions : Reduce thermal energy that promotes stereochemical scrambling.

- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect the α-amino group of L-valine.

- Enzymatic resolution : Lipases or proteases selectively hydrolyze undes enantiomers .

特性

IUPAC Name |

(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNXODTWPQTIHO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470238 | |

| Record name | N-(2-Cyanoethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51078-49-0 | |

| Record name | N-(2-Cyanoethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。